molecular formula C13H17N3O3 B11516068 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B11516068
M. Wt: 263.29 g/mol
InChI Key: WAIYTLSYDIJOPJ-NTEUORMPSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, a morpholine ring, and a hydroxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(morpholin-4-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: :

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C13H17N3O3/c17-12-4-2-1-3-11(12)9-14-15-13(18)10-16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+

InChI Key

WAIYTLSYDIJOPJ-NTEUORMPSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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